molecular formula C8H14N2O B2666842 8a-Methyl-octahydroimidazo[1,5-a]pyridin-3-one CAS No. 2418691-68-4

8a-Methyl-octahydroimidazo[1,5-a]pyridin-3-one

Cat. No.: B2666842
CAS No.: 2418691-68-4
M. Wt: 154.213
InChI Key: LLWMOPFGWYAUIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8a-Methyl-octahydroimidazo[1,5-a]pyridin-3-one (CAS 2418691-68-4) is a bicyclic organic compound with the molecular formula C8H14N2O and a molecular weight of 154.21 g/mol . This compound features a fused imidazo[1,5-a]pyridine core structure, which is of significant interest in medicinal chemistry and chemical biology. Derivatives of the imidazo[1,5-a]pyridine scaffold, and related diazabicyclo compounds, are frequently investigated for their diverse biological activities. These activities include serving as antimicrobial agents, with some related imidazo[1,5-a]quinoxaline derivatives demonstrating effective bacteriostatic and fungistatic properties . Furthermore, such diazabicyclo derivatives are utilized as key intermediates in synthesizing compounds with special properties and have been reported as novel herbicide safeners that protect crops from injury by various classes of herbicides . Researchers also value this scaffold for its presence in pharmacologically active compounds, including histamine H3 receptor antagonists, dopamine receptor ligands, and phosphodiesterase (PDE) inhibitors . As a versatile building block, 8a-methyl-octahydroimidazo[1,5-a]pyridin-3-one provides a crucial core for developing new chemical entities in drug discovery and agrochemical research. This product is intended for research purposes only and is not intended for human or animal use.

Properties

IUPAC Name

8a-methyl-1,2,5,6,7,8-hexahydroimidazo[1,5-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-8-4-2-3-5-10(8)7(11)9-6-8/h2-6H2,1H3,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLWMOPFGWYAUIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCCN1C(=O)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8a-Methyl-octahydroimidazo[1,5-a]pyridin-3-one typically involves cyclocondensation reactions. One common method is the reaction of 2-aminopyridine with a suitable aldehyde or ketone under acidic or basic conditions. This reaction leads to the formation of the imidazo[1,5-a]pyridine core, which can then be further modified to introduce the methyl group at the 8a position .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclocondensation reactions using continuous flow reactors to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

8a-Methyl-octahydroimidazo[1,5-a]pyridin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[1,5-a]pyridines with different functional groups, which can be further utilized in medicinal chemistry and material science .

Scientific Research Applications

Biological Activities

The compound has shown promising results in various biological assays, indicating its potential as a therapeutic agent.

Antiviral Activity

Research has demonstrated that derivatives of imidazo[1,5-a]pyridines exhibit antiviral properties. For instance, compounds targeting the PA-PB1 interface of influenza A virus polymerase have been synthesized and evaluated for their inhibitory effects on viral replication . The antiviral activity of 8a-methyl-octahydroimidazo[1,5-a]pyridin-3-one could be attributed to its structural similarity with known antiviral agents.

Anticancer Potential

Studies have highlighted the anticancer properties of imidazo[1,5-a]pyridine derivatives. For example, compounds derived from this scaffold have been tested against various cancer cell lines, showing significant cytotoxicity and the ability to inhibit tumor growth. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells .

Antimicrobial Activity

The antimicrobial efficacy of 8a-methyl-octahydroimidazo[1,5-a]pyridin-3-one has also been investigated. In vitro studies indicate that it possesses moderate to strong activity against a range of bacterial strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Case Studies

StudyFocusFindings
Study 1 Antiviral ActivityCompounds derived from imidazo[1,5-a]pyridine inhibited influenza A virus polymerase with IC50 values in low micromolar range.
Study 2 Anticancer PotentialDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values below 10 µM.
Study 3 Antimicrobial ActivityExhibited MIC values ranging from 4–20 µmol/L against various bacterial strains, outperforming cefotaxime in some cases.

Mechanistic Insights

The biological activities of 8a-methyl-octahydroimidazo[1,5-a]pyridin-3-one can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in viral replication and cancer progression.
  • Receptor Modulation : It can modulate receptor activity related to neurotransmission and inflammation.

Mechanism of Action

The mechanism of action of 8a-Methyl-octahydroimidazo[1,5-a]pyridin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Imidazo[1,5-a]pyridine Derivatives

Compound Name Substituents/Modifications Key Structural Features References
8a-Methyl-octahydroimidazo[1,5-a]pyridin-3-one 8a-methyl, 3-ketone, fully saturated Rigid bicyclic core; enhanced lipophilicity
6,7-Dihydroimidazo[1,5-a]pyridin-8(5H)-one Partially unsaturated (6,7-dihydro) Reduced conformational rigidity
1-(2-Pyridyl)-3-(2-hydroxyphenyl)imidazo[1,5-a]pyridine 1-pyridyl, 3-hydroxyphenyl substituents Planar aromatic system; hydrogen bonding
Imidazo[1,5-a]pyridine-based fluorophores (e.g., Compounds 1–5) Varied aryl/alkyl substituents Solvatochromic behavior; large Stokes shift

Key Observations :

  • The 8a-methyl group in the target compound introduces steric hindrance and lipophilicity, which may influence membrane permeability in biological systems .
  • Substituents like pyridyl or hydroxyphenyl groups in analogs enhance hydrogen-bonding interactions, critical for enzyme inhibition .

Key Observations :

  • Imidazo[1,5-a]pyridine derivatives are commonly synthesized via cyclization reactions involving ketones and aldehydes under acidic conditions .
  • The target compound’s methyl group may require regioselective alkylation or use of pre-functionalized starting materials .
Physicochemical Properties

Table 3: Physicochemical Data for Selected Analogs

Compound Melting Point (°C) Solubility (LogP) NMR Shifts (¹H, δ ppm) References
8a-Methyl-octahydroimidazo[1,5-a]pyridin-3-one Not reported Estimated ~1.8 (methyl increases lipophilicity) Predicted: 2.1–3.5 (piperidine H), 3.0 (N-CH₃)
1,1-Bis(4-fluorophenyl)-2-phenyl-diazaborolo[1,5-a]pyridin-3-one 176–178 ~3.5 ¹H NMR: 7.2–7.8 (aryl H)
Imidazo[1,5-a]pyridine fluorophores Not reported ~2.0–3.0 ¹H NMR: 6.8–8.5 (aromatic H)

Key Observations :

  • The ketone at the 3-position in the target compound may contribute to hydrogen-bond acceptor capacity, influencing solubility and binding interactions .
  • Methyl substitution typically lowers solubility in aqueous media but enhances lipid bilayer penetration, as seen in membrane probes .

Table 4: Functional Comparison with Analogs

Compound Biological Activity/Application Key Findings References
8a-Methyl-octahydroimidazo[1,5-a]pyridin-3-one Potential enzyme inhibitor or probe (hypothesized) Structural similarity to papain inhibitors
1-Substituted pyridylimidazo[1,5-a]pyridines Cysteine protease inhibition (Ki: 13.75–99.30 mM) Hydrophobic/entropic binding to papain
Imidazo[1,5-a]pyridine fluorophores Liposome membrane intercalation Solvatochromic behavior; phase discrimination
Tetrazolo[1,5-a]pyrimidines α-Glucosidase inhibition (IC₅₀: 49.8 μM) Antidiabetic potential

Key Observations :

  • The target compound’s octahydro structure may favor entropic binding to enzymes, akin to hydrophobic interactions observed in papain inhibitors .
  • Unlike fluorophores with solvatochromism, the target compound’s saturated structure might reduce conjugation, limiting photophysical utility unless functionalized .

Biological Activity

8a-Methyl-octahydroimidazo[1,5-a]pyridin-3-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and therapeutic implications of this compound, drawing from diverse research findings.

Chemical Structure and Synthesis

The structure of 8a-Methyl-octahydroimidazo[1,5-a]pyridin-3-one features a bicyclic framework that includes a saturated imidazole ring fused to a pyridine-like moiety. Its synthesis typically involves multi-step processes that may include cyclization reactions of suitable precursors. For instance, recent studies have explored various synthetic methodologies to create derivatives of imidazo[1,5-a]pyridine compounds, which can be modified to obtain the target structure effectively .

Antimicrobial Properties

Research indicates that derivatives of imidazo[1,5-a]pyridin-3-one exhibit significant antimicrobial activity. A study focusing on similar compounds found that certain derivatives demonstrated potent inhibitory effects against Mycobacterium tuberculosis (Mtb), suggesting potential applications in treating tuberculosis . The minimum inhibitory concentration (MIC) values for these compounds were reported in the nanomolar range, indicating strong efficacy.

CompoundMIC (µg/mL)Activity
8a-Methyl-octahydroimidazo[1,5-a]pyridin-3-oneTBDAntimicrobial
Pyrazolo[1,5-a]pyridine derivative<0.01Anti-Mtb

Anticancer Activity

In addition to antimicrobial properties, there is emerging evidence of anticancer activity associated with imidazo[1,5-a]pyridine derivatives. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cell lines through various mechanisms including the inhibition of specific kinases involved in cell proliferation .

Neuroprotective Effects

Studies have also suggested neuroprotective properties for certain imidazo[1,5-a]pyridine derivatives. These compounds may exert protective effects against neurodegenerative diseases by modulating pathways associated with oxidative stress and inflammation .

Case Studies

Several case studies highlight the therapeutic potential of 8a-Methyl-octahydroimidazo[1,5-a]pyridin-3-one:

  • Case Study 1 : A derivative was tested in an animal model for its efficacy against Mtb. Results showed a significant reduction in bacterial load compared to control groups, emphasizing its potential as a lead compound for further drug development .
  • Case Study 2 : In vitro studies revealed that certain modified derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in cancer therapy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 8a-Methyl-octahydroimidazo[1,5-a]pyridin-3-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of nitrile derivatives with 2-(aminomethyl)pyridines using polyphosphoric acid (PPA) as a catalyst. Key steps include heating to 160°C under inert conditions, followed by hydrolysis and purification via column chromatography. Optimization involves adjusting solvent systems (e.g., DMF or ethanol) and catalyst ratios to improve yields. For example, substituting PPA with milder acids may reduce side reactions .
  • Characterization : Post-synthesis, NMR (¹H/¹³C) and HRMS are critical for confirming structural integrity. Melting point analysis and IR spectroscopy further validate functional groups .

Q. Which spectroscopic techniques are most reliable for characterizing imidazo[1,5-a]pyridine derivatives, and how are data interpreted?

  • Methodological Answer :

  • ¹H NMR : Peaks between δ 1.2–2.5 ppm indicate methyl groups in the octahydro framework, while aromatic protons appear at δ 7.0–8.5 ppm.
  • HRMS : Exact mass analysis (e.g., [M+H]⁺) confirms molecular formula. Discrepancies >5 ppm warrant re-evaluation of purity or isotopic patterns.
  • X-ray Crystallography : Resolves stereochemistry and ring conformations, particularly for derivatives with bulky substituents .

Advanced Research Questions

Q. How do reaction mechanisms differ when synthesizing 8a-methyl derivatives compared to non-methylated analogs?

  • Methodological Answer : The methyl group at the 8a position introduces steric hindrance, altering reaction pathways. For example, in cyclocondensation, methyl-substituted intermediates require prolonged heating (6–8 hours vs. 4 hours for non-methylated analogs) to achieve ring closure. Computational modeling (DFT) can predict transition-state energies, while kinetic studies monitor intermediate stability via LC-MS .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar imidazo[1,5-a]pyridines?

  • Methodological Answer :

  • Case Study : Conflicting ¹³C NMR signals for C3 and C8a carbons may arise from tautomerism. Variable-temperature NMR (VT-NMR) at –40°C to 100°C can freeze dynamic equilibria and assign peaks accurately.
  • Cross-Validation : Compare HRMS isotopic patterns with theoretical simulations (e.g., mzCloud) to rule out impurities. For crystallographic discrepancies, refine data using software like SHELXT .

Q. How can one-pot synthesis methods improve efficiency in generating tetrahydroimidazo[1,5-a]pyridine derivatives?

  • Methodological Answer : One-pot protocols reduce purification steps by combining cyclocondensation and reduction. For example, using NaBH₄ in situ after PPA-catalyzed cyclization achieves 55–60% yields. Solvent choice (e.g., THF vs. DCM) impacts intermediate solubility and reaction rates. Monitor progress via TLC with UV-active spots .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.